molecular formula C18H16FNO5S2 B2768366 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide CAS No. 896327-60-9

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide

Cat. No.: B2768366
CAS No.: 896327-60-9
M. Wt: 409.45
InChI Key: NNFCLFDEVPTINR-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a furan ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-furylethylamine under basic conditions to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide is unique due to the presence of both a fluorophenyl group and a furan ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other sulfonamide compounds, making it a valuable subject of study .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCLFDEVPTINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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